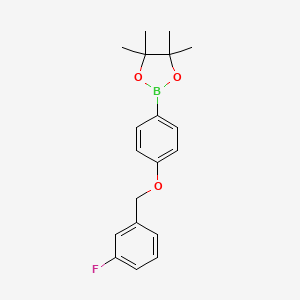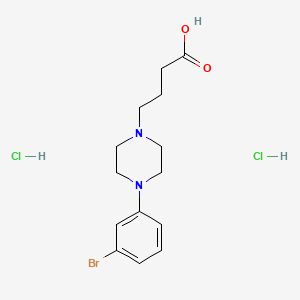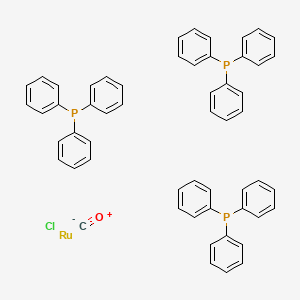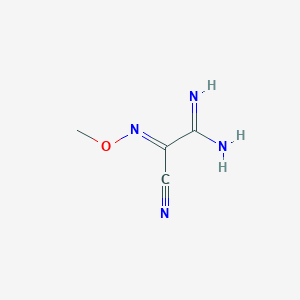
Scandium(iii) triflate hydrate
Vue d'ensemble
Description
Scandium(iii) triflate hydrate, also known as scandium(iii) trifluoromethanesulfonate hydrate, is a coordination compound that integrates scandium, a transition metal, with trifluoromethanesulfonate ligands. This compound is renowned for its exceptional catalytic properties, particularly as a Lewis acid catalyst. It is widely used in various chemical reactions due to its high thermal stability and solubility in organic solvents .
Applications De Recherche Scientifique
Scandium(iii) triflate hydrate has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, improving selectivity and yields.
Polymerization Reactions: It catalyzes the radical polymerization of acrylates, leading to the formation of polymers with specific properties.
Medicinal Chemistry: It is used in the synthesis of bioactive compounds and natural products, streamlining synthetic routes and enhancing efficiency.
Green Chemistry: Its stability in water and recyclability make it a prominent green catalyst, reducing the environmental impact of chemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium(iii) triflate hydrate is typically prepared by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction proceeds as follows:
Sc2O3+6CF3SO3H→2Sc(CF3SO3)3+3H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of scandium oxide to scandium(iii) triflate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity scandium oxide and trifluoromethanesulfonic acid. The reaction is typically conducted in a solvent such as acetonitrile to facilitate the dissolution of reactants and products. The resulting scandium(iii) triflate is then purified through recrystallization to obtain the desired hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Scandium(iii) triflate hydrate undergoes various types of chemical reactions, including:
Friedel-Crafts Acylation and Alkylation: Scandium(iii) triflate acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.
Diels-Alder Reactions: It catalyzes the cycloaddition of dienes and dienophiles to form cyclic compounds.
Aldol Reactions: It promotes the formation of β-hydroxy carbonyl compounds from aldehydes and ketones.
Michael Additions: It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aromatic and Aliphatic Thiols: Used in hydrothiolation reactions.
Ferrocene Derivatives: Used in selective two-electron reduction reactions.
Indoles and Pyrroles: Used in vinylogous Friedel-Crafts alkylation reactions.
Major Products
The major products formed from reactions catalyzed by this compound include:
Acylated and Alkylated Aromatic Compounds: From Friedel-Crafts reactions.
Cyclic Compounds: From Diels-Alder reactions.
β-Hydroxy Carbonyl Compounds: From aldol reactions.
Michael Adducts: From Michael additions.
Mécanisme D'action
Scandium(iii) triflate hydrate exerts its effects primarily through its strong Lewis acid character. The triflate ligands, with their electron-withdrawing nature, enhance the Lewis acidity of the scandium center. This allows scandium(iii) triflate to activate a variety of substrates by generating carbocations, which can then undergo further chemical transformations. The compound’s high thermal stability and solubility in organic solvents further contribute to its effectiveness as a catalyst .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum Chloride (AlCl3): A common Lewis acid catalyst, but less stable in water compared to scandium(iii) triflate.
Boron Trifluoride (BF3): Another Lewis acid catalyst, but it is also less stable in aqueous environments.
Tin(IV) Chloride (SnCl4): Used in similar reactions but is prone to hydrolysis.
Uniqueness
Scandium(iii) triflate hydrate stands out due to its exceptional stability in water and its ability to be used in aqueous environments without decomposition. This makes it a more versatile and environmentally friendly catalyst compared to other Lewis acids. Additionally, its high catalytic efficiency and recyclability further enhance its appeal in various chemical processes .
Propriétés
IUPAC Name |
scandium(3+);trifluoromethanesulfonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.H2O.Sc/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWSABJYARFUDC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Sc+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F9O10S3Sc | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


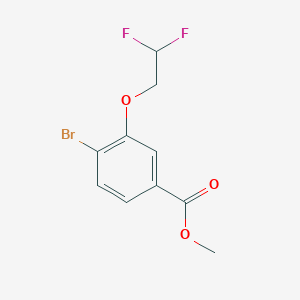
![1-(2-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8134803.png)
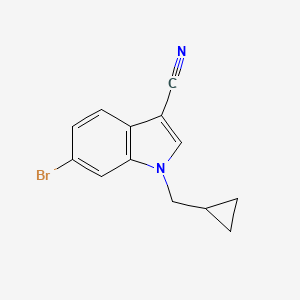
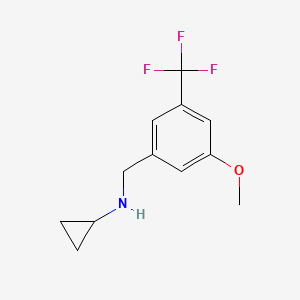
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone](/img/structure/B8134835.png)

